molecular formula C30H26ClN3O3S B11643486 Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11643486
M. Wt: 544.1 g/mol
InChI Key: HSKQKBNFOODWKV-UHFFFAOYSA-N
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Description

Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure It is characterized by the presence of various functional groups, including a cyano group, a chlorophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This step involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions to form the dihydropyridine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced via a thiol-ene reaction or a similar method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KCN) are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate can be compared with similar compounds such as:

    2-Benzyl-4-chlorophenol: Similar in structure but lacks the dihydropyridine ring and cyano group.

    Dichlorophen: Contains two chlorine atoms on the phenyl ring but lacks the other functional groups present in the target compound.

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C30H26ClN3O3S

Molecular Weight

544.1 g/mol

IUPAC Name

benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C30H26ClN3O3S/c1-19-8-6-7-11-25(19)34-26(35)18-38-29-24(16-32)28(22-12-14-23(31)15-13-22)27(20(2)33-29)30(36)37-17-21-9-4-3-5-10-21/h3-15,28,33H,17-18H2,1-2H3,(H,34,35)

InChI Key

HSKQKBNFOODWKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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